

11-Deoxyalisol B: A Technical Overview of a Bioactive Triterpenoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Deoxyalisol B**

Cat. No.: **B2901659**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxyalisol B, a naturally occurring triterpenoid primarily isolated from the rhizomes of *Alisma* species, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight, and delves into its biological effects, with a particular focus on its role as a Farnesoid X Receptor (FXR) agonist and its anti-inflammatory properties. Detailed experimental protocols and visual representations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Properties of 11-Deoxyalisol B

11-Deoxyalisol B is a tetracyclic triterpenoid belonging to the protostane family. Its core chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	155073-73-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₃₀ H ₄₈ O ₃	[2] [3] [4]
Molecular Weight	456.7 g/mol	[2] [3] [5]

Biological Activity and Mechanism of Action

Current research indicates that **11-Deoxyalisol B** exhibits a range of biological activities, primarily centered around its anti-inflammatory and metabolic regulatory functions.

Farnesoid X Receptor (FXR) Agonism

Triterpenoids isolated from *Alisma* species have been identified as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR by compounds like **11-Deoxyalisol B** can modulate the expression of genes involved in these metabolic pathways, suggesting its potential therapeutic application in metabolic disorders.

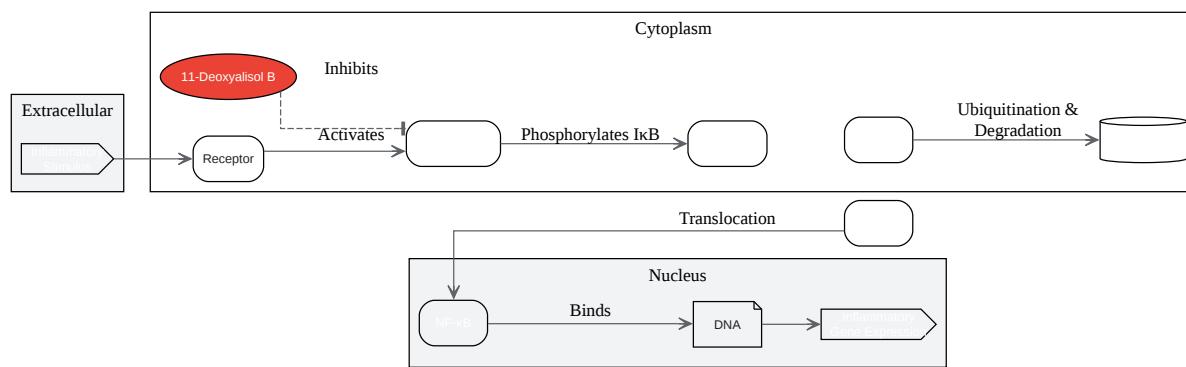
The following protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for identifying and characterizing FXR agonists.

Objective: To determine the ability of **11-Deoxyalisol B** to activate the Farnesoid X Receptor.

Materials:

- FXR protein
- Biotinylated Steroid Receptor Coactivator-1 (SRC-1) peptide
- Terbium (Tb)-labeled anti-GST antibody (Donor)
- Fluorescein-labeled streptavidin (Acceptor)
- Assay Buffer
- Test Compound: **11-Deoxyalisol B**
- Positive Control: Chenodeoxycholic acid (CDCA)
- 384-well microplate

Procedure:


- Prepare a serial dilution of **11-Deoxyalisol B** and the positive control (CDCA) in the assay buffer.
- Add the diluted compounds to the wells of the 384-well plate.
- Prepare a master mix containing the FXR protein, biotinylated SRC-1 peptide, and Tb-labeled anti-GST antibody in the assay buffer.
- Dispense the master mix into each well of the plate.
- Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for compound binding and complex formation.
- Add the fluorescein-labeled streptavidin to each well.
- Incubate the plate for an additional period (e.g., 1 hour) at room temperature, protected from light.
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of approximately 340 nm and emission wavelengths of approximately 490 nm and 520 nm.
- Calculate the ratio of the emission signals (520 nm / 490 nm) to determine the extent of FXR activation. An increase in the FRET ratio indicates agonist activity.
- Plot the FRET ratio against the compound concentration to determine the EC₅₀ value.

Anti-inflammatory Activity

11-Deoxyalisol B is also recognized for its anti-inflammatory properties. While the precise mechanisms are still under investigation, it is hypothesized that its effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The diagram below illustrates the canonical NF- κ B signaling pathway and the putative point of inhibition by **11-Deoxyalisol B**. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK)

complex phosphorylates I κ B, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines. It is proposed that **11-Deoxyalisol B** may interfere with the activation of the IKK complex or subsequent steps in this pathway.

[Click to download full resolution via product page](#)

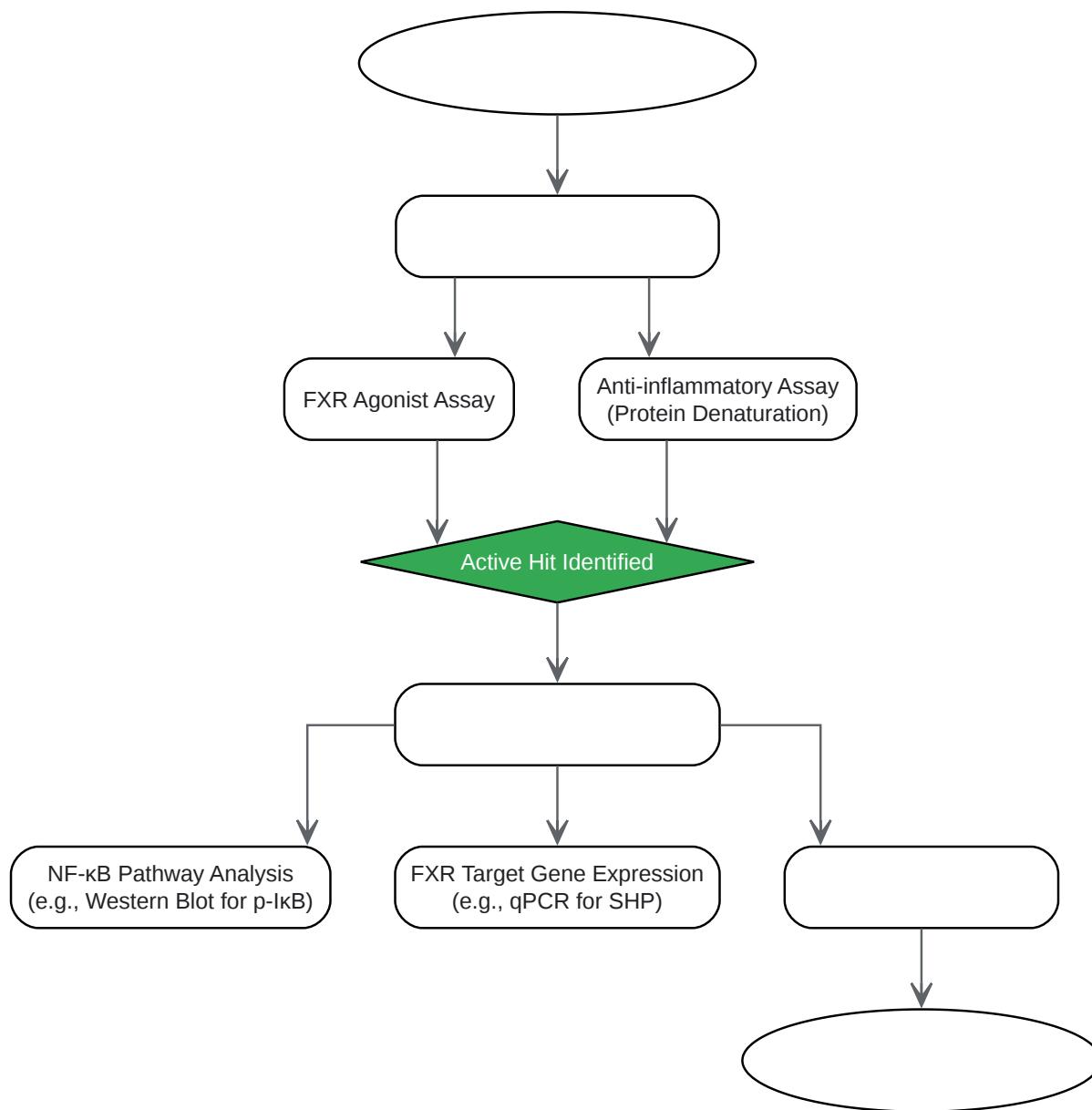
Caption: Proposed mechanism of NF- κ B inhibition by **11-Deoxyalisol B**.

This protocol describes a simple and rapid in vitro assay to evaluate the anti-inflammatory activity of **11-Deoxyalisol B** by measuring its ability to inhibit protein denaturation.

Objective: To assess the in vitro anti-inflammatory activity of **11-Deoxyalisol B**.

Materials:

- Bovine Serum Albumin (BSA) or Egg Albumin
- Phosphate Buffered Saline (PBS), pH 6.4


- Test Compound: **11-Deoxyalisol B**
- Reference Standard: Diclofenac Sodium or Aspirin
- UV-Vis Spectrophotometer

Procedure:

- Prepare a stock solution of **11-Deoxyalisol B** and the reference standard in a suitable solvent (e.g., DMSO).
- Prepare a series of dilutions of the test compound and the reference standard in PBS.
- Prepare the reaction mixture by adding the test/standard solution to a solution of BSA or egg albumin in PBS. A typical reaction mixture may contain 0.5 mL of the test/standard solution and 0.5 mL of 1% w/v albumin solution.
- A control solution should be prepared using the solvent in place of the test compound.
- Incubate the reaction mixtures at 37°C for 20 minutes.
- Induce protein denaturation by heating the mixtures at 70°C for 5-10 minutes.
- Allow the solutions to cool to room temperature.
- Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.
- Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = $[(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control}] \times 100$
- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein denaturation) by plotting the percentage inhibition against the compound concentration.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for investigating the bioactivity of **11-Deoxyalisol B**, from initial screening to mechanistic studies.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the investigation of **11-Deoxyalisol B**'s bioactivity.

Conclusion

11-Deoxyalisol B represents a promising natural product with significant potential for therapeutic development, particularly in the areas of metabolic and inflammatory diseases. Its ability to act as an FXR agonist and its anti-inflammatory properties warrant further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to explore the full therapeutic potential of this intriguing triterpenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubcompare.ai [pubcompare.ai]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. jddtonline.info [jddtonline.info]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- To cite this document: BenchChem. [11-Deoxyalisol B: A Technical Overview of a Bioactive Triterpenoid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2901659#11-deoxyalisol-b-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com